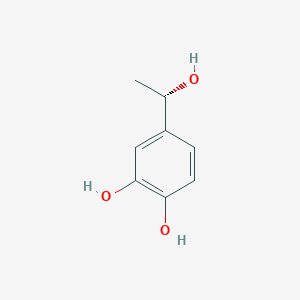
(s)-4-(1-Hydroxyethyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-4-(1-Hydroxyethyl)benzene-1,2-diol is a chemical compound with a unique molecular structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a benzene ring, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Hydroxyethyl)benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and hydroxyethyl precursors.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and efficiency while ensuring the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(s)-4-(1-Hydroxyethyl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield hydroxyethyl-substituted benzene derivatives with different oxidation states.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxyethyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(s)-4-(1-Hydroxyethyl)benzene-1,2-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of (s)-4-(1-Hydroxyethyl)benzene-1,2-diol involves its interaction with molecular targets and pathways within biological systems. The hydroxyethyl group and benzene ring contribute to its binding affinity and reactivity with specific enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(s)-4-(1-Hydroxyethyl)benzene-1,3-diol: Similar structure but with different positional isomerism.
(s)-4-(1-Hydroxyethyl)benzene-1,4-diol: Another positional isomer with distinct chemical properties.
5-(2-(tert-butylamino)-1-hydroxyethyl)-3-(hydroxymethyl)benzene-1,2-diol: A compound with additional functional groups and different biological activities.
Uniqueness
(s)-4-(1-Hydroxyethyl)benzene-1,2-diol is unique due to its specific hydroxyethyl substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
4-[(1S)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3/t5-/m0/s1 |
Clave InChI |
LOXKYYNKSCBYLB-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


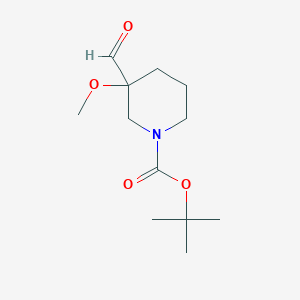
![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
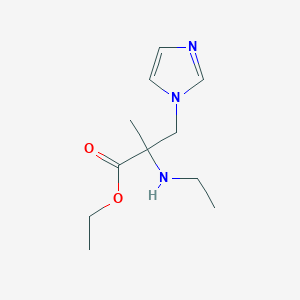
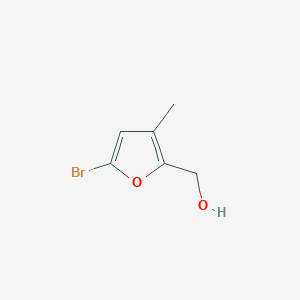
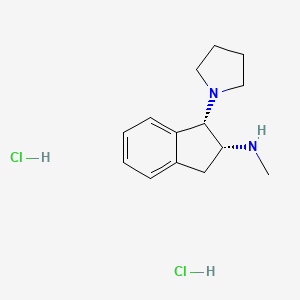

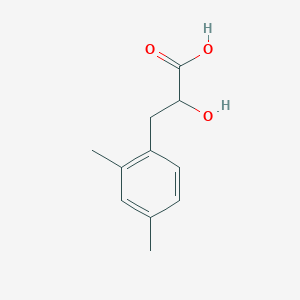

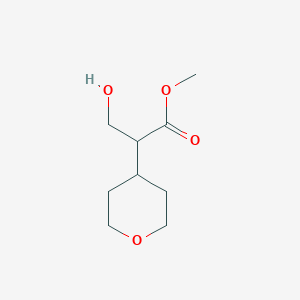
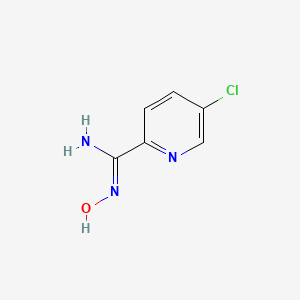
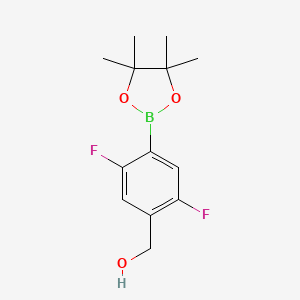
![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)
